molecular formula C8H13NO4 B1391881 5-(Methoxycarbonyl)piperidine-3-carboxylic acid CAS No. 748113-39-5

5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1391881
M. Wt: 187.19 g/mol
InChI Key: OGVLHCBDMWXAEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .


Molecular Structure Analysis

The InChI code for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is 1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid include its molecular weight of 187.2 g/mol and its IUPAC name, 5-(methoxycarbonyl)-3-piperidinecarboxylic acid .

Scientific Research Applications

Regioselective Introduction in Piperidine Skeleton

  • Research Focus : A study by Matsumura et al. (1996) developed a method for the regioselective introduction of a bis(methoxycarbonyl)methyl group into the 4-position of the piperidine skeleton. This method is significant for the preparation of cis- and trans-2,4-disubstituted piperidines, starting from 2-piperidinecarboxylic acid (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).

Synthesis and Antimicrobial Activity

  • Research Focus : Patel et al. (2011) conducted research on synthesizing new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and examining their in vitro antimicrobial activity. This study highlighted the modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic Acid

  • Research Focus : Research by Hadri and Leclerc (1993) focused on the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid and its NMR assignment. This compound was derived from 4-(hydroxymethyl) pyridine and has specific implications in structural chemistry (Hadri & Leclerc, 1993).

Alkoxycarbonylpiperidines as N-Nucleophiles

  • Research Focus : Takács et al. (2014) explored the use of piperidines with ester functionality, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This study is important for understanding the chemoselectivity in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Synthesis and Pharmacological Study

  • Research Focus : Gálvez et al. (1993) synthesized a series of 3β-acyloxy-3α-methoxycarbonyltropanes and conducted structural, biochemical, and pharmacological studies. The findings indicated potential applications in designing novel GABA B antagonist agents (Gálvez et al., 1993).

Synthesis and Cardiovascular Activity

  • Research Focus : A study by Krauze et al. (2004) involved synthesizing nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and analyzing their cardiovascular activity and electrochemical oxidation. This research provided insights into the potential medical applications of these compounds (Krauze et al., 2004).

Safety And Hazards

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.

properties

IUPAC Name

5-methoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLHCBDMWXAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678070
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

748113-39-5
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tokuhara, Y Imaeda, Y Fukase, K Iwanaga… - Bioorganic & Medicinal …, 2018 - Elsevier
We previously identified 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide 3 as a potent renin …
Number of citations: 8 www.sciencedirect.com

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